1-Dichlorophosphoryloxynaphthalene
Overview
Description
1-Dichlorophosphoryloxynaphthalene (DCPN) is a chemical compound that has been widely used in scientific research due to its unique properties. DCPN is a phosphorus-containing compound that has been shown to have potent biological activity.
Mechanism Of Action
1-Dichlorophosphoryloxynaphthalene is a potent inhibitor of phospholipase A2, phospholipase D, and phospholipase C. The mechanism of action of 1-Dichlorophosphoryloxynaphthalene involves the inhibition of these enzymes, which are involved in various biological processes. 1-Dichlorophosphoryloxynaphthalene has been shown to inhibit the release of arachidonic acid, which is a precursor of prostaglandins and leukotrienes. This inhibition results in the reduction of inflammation and pain.
Biochemical And Physiological Effects
1-Dichlorophosphoryloxynaphthalene has been shown to have potent biochemical and physiological effects. 1-Dichlorophosphoryloxynaphthalene has been shown to inhibit the release of arachidonic acid, which is a precursor of prostaglandins and leukotrienes. This inhibition results in the reduction of inflammation and pain. 1-Dichlorophosphoryloxynaphthalene has also been shown to inhibit platelet aggregation, which is important in the prevention of thrombosis.
Advantages And Limitations For Lab Experiments
1-Dichlorophosphoryloxynaphthalene has several advantages and limitations for lab experiments. One advantage of 1-Dichlorophosphoryloxynaphthalene is its potent biological activity, which makes it a useful tool for studying various biological processes. Another advantage of 1-Dichlorophosphoryloxynaphthalene is its well-established synthesis method, which makes it readily available for scientific research. One limitation of 1-Dichlorophosphoryloxynaphthalene is its potential toxicity, which requires careful handling in the lab.
Future Directions
There are several future directions for research on 1-Dichlorophosphoryloxynaphthalene. One direction is to study the effects of 1-Dichlorophosphoryloxynaphthalene on other enzymes involved in various biological processes. Another direction is to study the potential therapeutic applications of 1-Dichlorophosphoryloxynaphthalene in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of 1-Dichlorophosphoryloxynaphthalene and its potential applications in the field of medicine.
Conclusion:
In conclusion, 1-Dichlorophosphoryloxynaphthalene (1-Dichlorophosphoryloxynaphthalene) is a phosphorus-containing compound that has been widely used in scientific research due to its unique properties. 1-Dichlorophosphoryloxynaphthalene has been shown to have potent biological activity, which makes it a useful tool for studying various biological processes. 1-Dichlorophosphoryloxynaphthalene has several advantages and limitations for lab experiments, and there are several future directions for research on 1-Dichlorophosphoryloxynaphthalene. Further research is needed to fully understand the mechanism of action of 1-Dichlorophosphoryloxynaphthalene and its potential applications in the field of medicine.
Scientific Research Applications
1-Dichlorophosphoryloxynaphthalene has been extensively used in scientific research due to its unique properties. 1-Dichlorophosphoryloxynaphthalene has been shown to have potent biological activity, which makes it a useful tool for studying various biological processes. 1-Dichlorophosphoryloxynaphthalene has been used to study the effects of phospholipase A2 on platelet aggregation, the role of phospholipase D in signal transduction, and the mechanism of action of phospholipase C.
properties
CAS RN |
31651-76-0 |
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Product Name |
1-Dichlorophosphoryloxynaphthalene |
Molecular Formula |
C10H7Cl2O2P |
Molecular Weight |
261.04 g/mol |
IUPAC Name |
1-dichlorophosphoryloxynaphthalene |
InChI |
InChI=1S/C10H7Cl2O2P/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H |
InChI Key |
BLAOQYUKUBIXCF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2OP(=O)(Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OP(=O)(Cl)Cl |
synonyms |
DICHLOROPHOSPHONIC ACID-[1]NAPHTHYL ESTER; Dichloridophosphoric acid 1-naphtyl ester; Dichlorophosphinic acid 1-naphtyl ester; Phosphorodichloridic acid 1-naphtyl ester |
Origin of Product |
United States |
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